![molecular formula C₃₇H₄₃N₃O₆ B1142626 5-Ethyl-demethyl Lercanidipine CAS No. 786625-22-7](/img/no-structure.png)
5-Ethyl-demethyl Lercanidipine
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Overview
Description
5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .
Synthesis Analysis
The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .Scientific Research Applications
Nephroprotective Potential
Lercanidipine, a third-generation dihydropyridine (DHP) blocker of calcium channels, has been shown to have nephroprotective properties . It acts by reversibly inhibiting L-type and T-type calcium channels, which are responsible for exerting positive renal effects . It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased the expression of molecules responsible for repairing damaged tissues .
Antihypertensive Effects
Lercanidipine is known for its high lipophilicity and high vascular selectivity . These properties make it an effective antihypertensive medication. It decreases cell proliferation, preventing the thickening of the vascular lumen .
Interaction with Other Drugs
In one study, co-administration of lercanidipine at a dose of 20 mg with simvastatin at a dose of 40 mg resulted in a 56% increase in the bioavailability of simvastatin and a 28% increase in its active β-hydroxy acid metabolite . The bioavailability of lercanidipine was not changed .
Neurology Research
5-Ethyl-demethyl Lercanidipine is used in neurology research . It is a certified reference material for highly accurate and reliable data analysis .
Prevention of Noise-Induced Hearing Loss
Lercanidipine has been shown to significantly reduce the adverse impacts of noise on both OC-1 cell viability and outer hair cell (OHC) survival in basal turn cochlear explants .
Stroke Research
5-Ethyl-demethyl Lercanidipine is also used in stroke research . It is a certified reference material for highly accurate and reliable data analysis .
Mechanism of Action
- The primary target of 5-Ethyl-demethyl Lercanidipine is high-voltage dependent L-type calcium channels . These channels are expressed in various cells, including cardiac tissue, skeletal muscles, and other excitable cells .
- By inhibiting these channels, it relaxes the smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure .
- The exact mechanism involves deforming the channel, inhibiting ion-control gating mechanisms, and possibly interfering with calcium release from the sarcoplasmic reticulum .
Target of Action
Mode of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 5-Ethyl-demethyl Lercanidipine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-Amino-2,6-dimethylpyridine", "Ethyl 4-(2-oxopropyl)benzoate", "Methyl 3,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole-1-carboxylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-Amino-2,6-dimethylpyridine is reacted with ethyl 4-(2-oxopropyl)benzoate in the presence of acetic acid and ethanol to yield ethyl 4-(2-(4-amino-2,6-dimethylpyridin-3-yl)ethyl)benzoate.", "Step 2: Ethyl 4-(2-(4-amino-2,6-dimethylpyridin-3-yl)ethyl)benzoate is reduced with sodium borohydride in the presence of ethanol and water to produce 5-Ethyl-2,6-dimethyl-4-(2-(4-aminobutyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 3: Methyl 3,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole-1-carboxylate is reacted with sodium hydroxide and hydrochloric acid to yield 3,5-dimethyl-4-(2-nitrophenyl)pyrazole.", "Step 4: 5-Ethyl-2,6-dimethyl-4-(2-(4-aminobutyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is reacted with 3,5-dimethyl-4-(2-nitrophenyl)pyrazole in the presence of sodium hydroxide and ethanol to produce 5-Ethyl-demethyl Lercanidipine." ] } | |
CAS RN |
786625-22-7 |
Product Name |
5-Ethyl-demethyl Lercanidipine |
Molecular Formula |
C₃₇H₄₃N₃O₆ |
Molecular Weight |
625.75 |
synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
Origin of Product |
United States |
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